molecular formula C8H13NO B14516896 Propan-1-ol--pyridine (1/1) CAS No. 62385-31-3

Propan-1-ol--pyridine (1/1)

Cat. No.: B14516896
CAS No.: 62385-31-3
M. Wt: 139.19 g/mol
InChI Key: ONPKJFHGQSTSPG-UHFFFAOYSA-N
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Description

Propan-1-ol–pyridine (1/1) is a compound formed by the combination of propan-1-ol and pyridine in a 1:1 molar ratio. Propan-1-ol, also known as n-propanol, is a primary alcohol with the chemical formula C3H8O. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a unique chemical entity that exhibits properties and reactivity distinct from its individual components.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-1-ol can be synthesized through the catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.

Pyridine can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of pyridine.

Industrial Production Methods

Industrially, propan-1-ol is produced by the catalytic hydrogenation of propionaldehyde, as mentioned earlier. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product .

Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst. This process is conducted in large reactors with precise control over temperature and pressure to optimize the yield of pyridine.

Chemical Reactions Analysis

Types of Reactions

Propan-1-ol–pyridine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Propanal and propanoic acid from propan-1-ol.

    Reduction: Piperidine from pyridine.

    Substitution: Alkyl halides from propan-1-ol.

Scientific Research Applications

Propan-1-ol–pyridine (1/1) has several scientific research applications across various fields:

    Chemistry: It is used as a solvent and reagent in organic synthesis. The compound’s unique properties make it suitable for various chemical reactions and processes.

    Biology: Propan-1-ol–pyridine (1/1) is used in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propan-1-ol–pyridine (1/1) depends on the specific reactions and applications it is involved in. For example, in oxidation reactions, propan-1-ol undergoes dehydrogenation to form propanal, which can further react to form propanoic acid. In reduction reactions, pyridine is hydrogenated to form piperidine, involving the addition of hydrogen atoms to the nitrogen and carbon atoms in the pyridine ring .

Comparison with Similar Compounds

Propan-1-ol–pyridine (1/1) can be compared with other similar compounds, such as:

Conclusion

Propan-1-ol–pyridine (1/1) is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes

Properties

CAS No.

62385-31-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

propan-1-ol;pyridine

InChI

InChI=1S/C5H5N.C3H8O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;4H,2-3H2,1H3

InChI Key

ONPKJFHGQSTSPG-UHFFFAOYSA-N

Canonical SMILES

CCCO.C1=CC=NC=C1

Origin of Product

United States

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